molecular formula C18H15N7 B13894927 4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine

4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine

Cat. No.: B13894927
M. Wt: 329.4 g/mol
InChI Key: UKGNLGXOAFOWOR-UHFFFAOYSA-N
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Description

4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine is an organic compound belonging to the class of pyridinylpyrimidines. These compounds contain a pyridinylpyrimidine skeleton, which consists of a pyridine linked to a pyrimidine by a bond

Preparation Methods

The synthesis of 4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine involves several steps. One common method includes the condensation of 6-methylpyridin-2-ylamine with 1,8-naphthyridine-4-carbaldehyde under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The resulting intermediate is then reacted with pyrimidine-4,6-diamine to form the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Scientific Research Applications

4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the modulation of signaling pathways involved in cell proliferation, differentiation, and apoptosis . This inhibition can result in the suppression of tumor growth and the reduction of fibrosis in affected tissues.

Comparison with Similar Compounds

4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which allows for selective inhibition of certain kinases, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C18H15N7

Molecular Weight

329.4 g/mol

IUPAC Name

4-N-[2-(6-methylpyridin-2-yl)-1,8-naphthyridin-4-yl]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H15N7/c1-11-4-2-6-13(23-11)15-8-14(12-5-3-7-20-18(12)25-15)24-17-9-16(19)21-10-22-17/h2-10H,1H3,(H3,19,20,21,22,24,25)

InChI Key

UKGNLGXOAFOWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)NC4=NC=NC(=C4)N

Origin of Product

United States

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